Cas no 1805490-06-5 (2-Amino-6-methoxy-4-phenylpyridine)

2-Amino-6-methoxy-4-phenylpyridine is a heterocyclic organic compound featuring a pyridine core substituted with an amino group at the 2-position, a methoxy group at the 6-position, and a phenyl ring at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its functional groups enable versatile reactivity, particularly in cross-coupling reactions and as a building block for nitrogen-containing heterocycles. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture is advantageous for applications in medicinal chemistry, where it serves as a precursor for biologically active molecules.
2-Amino-6-methoxy-4-phenylpyridine structure
1805490-06-5 structure
Product name:2-Amino-6-methoxy-4-phenylpyridine
CAS No:1805490-06-5
MF:C12H12N2O
MW:200.236482620239
CID:4899426

2-Amino-6-methoxy-4-phenylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-methoxy-4-phenylpyridine
    • Inchi: 1S/C12H12N2O/c1-15-12-8-10(7-11(13)14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14)
    • InChI Key: HWTGNTWMDMCBHJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=C(N)N=1)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • XLogP3: 2.4
  • Topological Polar Surface Area: 48.1

2-Amino-6-methoxy-4-phenylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029015252-250mg
2-Amino-6-methoxy-4-phenylpyridine
1805490-06-5 95%
250mg
$1,038.80 2022-04-01
Alichem
A029015252-1g
2-Amino-6-methoxy-4-phenylpyridine
1805490-06-5 95%
1g
$2,895.00 2022-04-01

Additional information on 2-Amino-6-methoxy-4-phenylpyridine

2-Amino-6-Methoxy-4-Phenylpyridine: A Comprehensive Overview

2-Amino-6-methoxy-4-phenylpyridine, identified by the CAS registry number 1805490-06-5, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring structure, which is substituted with an amino group at position 2, a methoxy group at position 6, and a phenyl group at position 4. The unique combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 2-amino-6-methoxy-4-phenylpyridine involves a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its scalability for industrial applications. Researchers have also explored the use of microwave-assisted synthesis techniques to accelerate reaction times while maintaining high yields and purity levels.

In terms of chemical properties, 2-amino-6-methoxy-4-phenylpyridine exhibits strong UV absorption due to its conjugated aromatic system. This characteristic makes it a promising candidate for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly improve the charge transport properties of the resulting materials, leading to enhanced device performance.

The biological activity of 2-amino-6-methoxy-4-phenylpyridine has also been extensively investigated. Preclinical studies have shown that this compound possesses potent anti-inflammatory and antioxidant properties, making it a potential lead molecule for drug development. Additionally, research into its interaction with cellular receptors has revealed its ability to modulate key signaling pathways involved in chronic inflammatory diseases and neurodegenerative disorders.

From a materials science perspective, the ability of 2-amino-6-methoxy-4-phenylpyridine to form stable coordination complexes with transition metals has opened new avenues for its use in catalysis. Recent findings indicate that this compound can act as an effective ligand in homogeneous catalysis, facilitating various transformations such as cross-coupling reactions and enantioselective reductions. Its versatility as a ligand is further enhanced by its ability to adopt multiple coordination modes depending on the metal center and reaction conditions.

In conclusion, 2-amino-6-methoxy-4-phenylpyridine stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and material integration techniques, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new facets of its potential, this compound is poised to make significant contributions to the development of novel therapeutic agents and advanced materials.

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